molecular formula C7H14O4 B1296863 1,3-Dioxolane-2,2-diethanol CAS No. 5694-95-1

1,3-Dioxolane-2,2-diethanol

Cat. No. B1296863
CAS RN: 5694-95-1
M. Wt: 162.18 g/mol
InChI Key: OQISMXPUYQRVLR-UHFFFAOYSA-N
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Description

“1,3-Dioxolane-2,2-diethanol” is a chemical compound with the molecular formula C7H14O4 . It is related to 1,3-Dioxolane, which is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . The corresponding saturated 6-membered C4O2 rings are called dioxanes .


Synthesis Analysis

The synthesis of 1,3-Dioxolanes can be achieved by the condensation of carbonyl compounds with vicinal diols . This results in a high yield of the reaction product and considerably reduces the duration of the process . The effect of ethanol is assumed to be caused by the adduct formation with carbonyl compounds (hemiacetals) which behave as active intermediates of the condensation .


Molecular Structure Analysis

The molecular structure of “1,3-Dioxolane-2,2-diethanol” is available as a 2D Mol file . It contains a total of 25 bonds, including 11 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 2 hydroxyl groups, 2 primary alcohols, and 2 ethers (aliphatic) .


Chemical Reactions Analysis

1,3-Dioxolane compounds (DOXs) have been proposed as biobased reaction media . They are easily prepared from lactic acid and formaldehyde and satisfy the criteria for a green solvent . They are stable under neutral or basic conditions .

Scientific Research Applications

Viscosity and Compressibility in Liquid Mixtures

Research by Roy and Sinha (2006) explored the densities and viscosities of ternary mixtures containing 1,3-dioxolane, water, and monoalkanols. They observed viscous synergy and antagonism in these mixtures, providing insights into molecular interactions and the nature of liquid mixtures.

Organic Synthesis and Reactions

In a study by Watanabe, Tsuji, and Takeuchi (1983), 1,3-dioxolane reacted with electron-deficient alkenes under an oxygen atmosphere, demonstrating its potential in organic synthesis.

Surface Tension and Molecular Interactions

Calvo et al. (2004) investigated the surface tensions of mixtures containing 1,3-dioxolane and alkanols. They used the extended Langmuir model to analyze the intermolecular interactions in these binary mixtures, contributing to the understanding of surface phenomena in solutions involving 1,3-dioxolane (Calvo, Pintos, Amigo, & Bravo, 2004).

Catalysis and Chemical Transformations

A study by Deutsch, Martin, and Lieske (2007) explored the acid-catalyzed condensation of glycerol with various aldehydes and ketones to produce cyclic acetals, including 1,3-dioxolane derivatives. This research highlights its role in producing potential novel platform chemicals.

Safety And Hazards

The safety data sheet for 1,3-Dioxolane suggests avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition . It is also advised to take measures to prevent the build-up of electrostatic charge .

properties

IUPAC Name

2-[2-(2-hydroxyethyl)-1,3-dioxolan-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c8-3-1-7(2-4-9)10-5-6-11-7/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQISMXPUYQRVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341826
Record name 1,3-Dioxolane-2,2-diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxolane-2,2-diethanol

CAS RN

5694-95-1
Record name 1,3-Dioxolane-2,2-diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-hydroxyethyl)-1,3-dioxolan-2-yl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2.6 g (12 mmol) of dimethyl 2,2′-(1,3-dioxolane-2,2-diyl)diacetate in 100 mL of dry THF was added 1.4 g (36 mmol) of LAH at 0° C. The reaction mixture was then refluxed for 1 h, was quenched with 15% NaOH aqueous solution (3 mL) and water (3 mL). The mixture was stirred overnight, filtered through celite. The residue was washed twice with THF (100 mL×2). The combined organic phase was evaporated. Chromatography on silica gel afforded 1.3 g (8.0 mmol, yield: 66%) of 2,2′-(1,3-dioxolane-2,2-diyl)diethanol: MS (m/e): 163 (M+1)+.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
8
Citations
D Middha, A Negi, M Kushwaha - Journal of Forensic Chemistry …, 2023 - researchgate.net
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X Wu, Y Zhang, Q Zhong - Molecules, 2023 - mdpi.com
This study aimed to optimize the brewing conditions of Shanlan rice wine (SRW) and select a suitable sterilization method. The response surface method experiment was used to …
Number of citations: 1 www.mdpi.com
D Mei, S Liu, S Wang, R Zhou, R Zhou, Z Fang… - Renewable Energy, 2020 - Elsevier
Plasma-enabled liquefaction (PEL) is an emerging technology to transform renewable biomass into value-added fuels and chemicals through the plasma-induced highly-reactive …
Number of citations: 21 www.sciencedirect.com
C Li, M Xin, L Li, X He, P Yi, Y Tang, J Li, F Zheng… - Food chemistry, 2021 - Elsevier
Passion fruit is a tropical liana of the Passiflora family that is commonly consumed throughout the world due to its attractive aroma and flavor. However, very limited information is …
Number of citations: 42 www.sciencedirect.com
V Strezov, TJ Evans, C Hayman - Bioresource technology, 2008 - Elsevier
Elephant grass is an abundant, fast growing plant with significant potential as a renewable energy source and for conversion to higher calorific value fuels. This work investigates …
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GR Saha, T Das, P Handique, D Kalita… - Energy & Fuels, 2018 - ACS Publications
Copyrolysis of waste plastics with different materials, viz. coal, biomass is an ecofriendly and industrially acceptable waste management technique. In the present study, an attempt has …
Number of citations: 31 pubs.acs.org
M Gholizadeh, X Hu, Q Liu - Renewable and Sustainable Energy Reviews, 2019 - Elsevier
Bio-oil contains organics with the potential application as liquid fuels for use in vehicles via upgrading. Nevertheless, the applications of bio-oil depend on its properties, which are …
Number of citations: 89 www.sciencedirect.com
BE Taştan, T Tekinay - Journal of Cleaner Production, 2016 - Elsevier
Current techniques for cleaning flue gas produced by coal-fired thermal power plants have high capital and operational costs and are not effective enough. Ongoing research focuses …
Number of citations: 15 www.sciencedirect.com

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